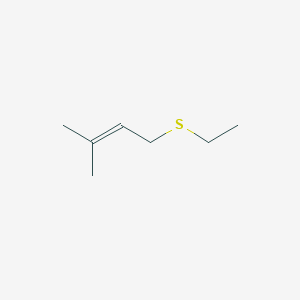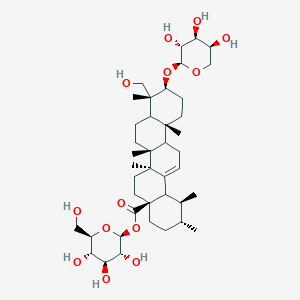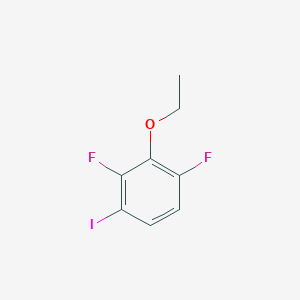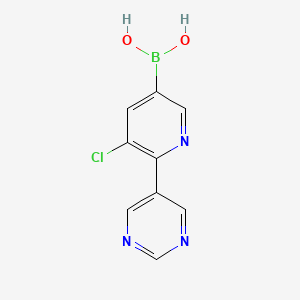![molecular formula C13H23NO5 B14079172 methyl (2S)-3-(but-3-en-1-yloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14079172.png)
methyl (2S)-3-(but-3-en-1-yloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl 3-(but-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoate is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-(but-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the but-3-en-1-yloxy moiety. The final step involves the esterification of the carboxylic acid group with methanol.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Methyl 3-(but-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or the alkene to an alkane.
Substitution: Nucleophilic substitution reactions can be employed to replace the but-3-en-1-yloxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-Methyl 3-(but-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-Methyl 3-(but-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other amino acid derivatives with protective groups, such as:
- (S)-Methyl 3-(tert-butoxycarbonylamino)-2-hydroxypropanoate
- (S)-Methyl 3-(tert-butoxycarbonylamino)-2-(methoxycarbonyl)propanoate
Uniqueness
What sets (S)-Methyl 3-(but-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoate apart is its unique combination of functional groups, which provides a versatile platform for further chemical modifications. This versatility makes it particularly valuable in the synthesis of complex molecules and the development of new pharmaceuticals.
Eigenschaften
Molekularformel |
C13H23NO5 |
|---|---|
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
methyl 3-but-3-enoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C13H23NO5/c1-6-7-8-18-9-10(11(15)17-5)14-12(16)19-13(2,3)4/h6,10H,1,7-9H2,2-5H3,(H,14,16) |
InChI-Schlüssel |
MMSYLNCZRMQBEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(COCCC=C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


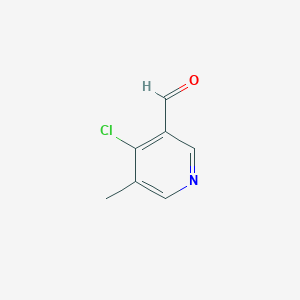

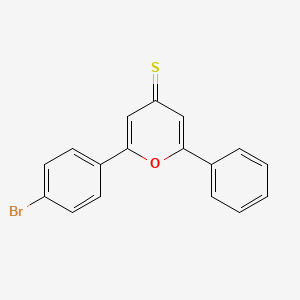

![4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol](/img/structure/B14079119.png)
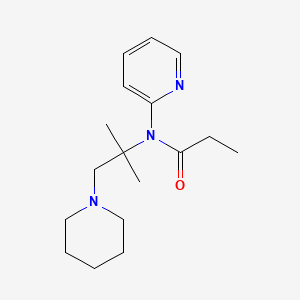
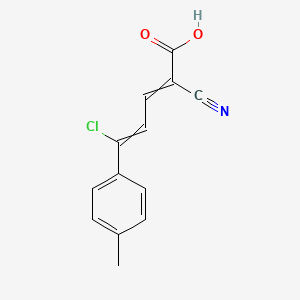
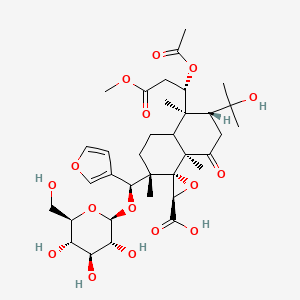
![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)
